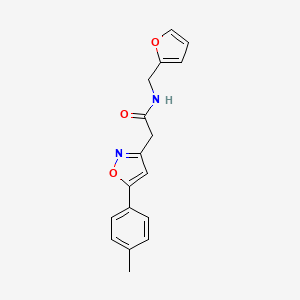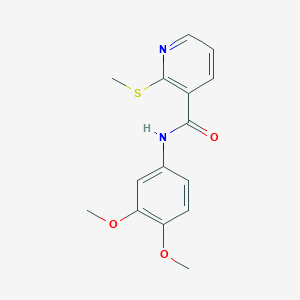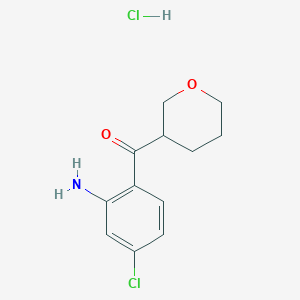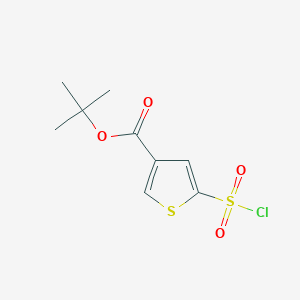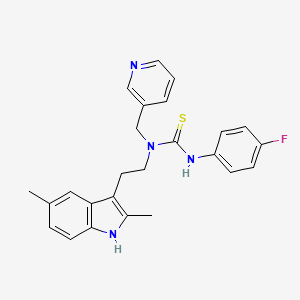![molecular formula C11H24O2Si B2984852 2-[Tert-butyl(dimethyl)silyl]oxypentanal CAS No. 2580207-78-7](/img/structure/B2984852.png)
2-[Tert-butyl(dimethyl)silyl]oxypentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((tert-Butyldimethylsilyl)oxy)ethanol” is a compound with the CAS Number: 102229-10-7 . It has a molecular weight of 176.33 . It’s a liquid at room temperature and should be stored under inert gas . It’s sensitive to moisture .
Molecular Structure Analysis
The molecular formula for “2-((tert-Butyldimethylsilyl)oxy)ethanol” is C8H20O2Si .
Physical And Chemical Properties Analysis
“2-((tert-Butyldimethylsilyl)oxy)ethanol” has a flash point of 66 °C, a specific gravity of 0.90, and a refractive index of 1.43 .
科学的研究の応用
Enhancer of Drug Cytotoxicity
A study by Donadel et al. (2005) demonstrated the synthesis of enantiomerically pure disubstituted tetrahydropyrans, utilizing tert-butyl dimethyl silyl groups among others, to evaluate their cytotoxic activity against human tumor cells, such as HL60 leukemia and MCF7 breast cancer cells. The findings highlighted the tert-butyl dimethyl silyl group's significant role in modulating cytotoxic activity, suggesting its potential in drug development for cancer treatment (Donadel et al., 2005).
Novel Silylation and Aromatisation
Wang et al. (2014) developed a tert-butyl hydroperoxide (TBHP) promoted process for the sequential silylation and aromatisation of isonitriles. This method facilitated the regioselective installation of a silyl group at the 6-position of phenanthridines, showcasing a versatile approach for synthesizing functionalized molecules with potential applications in materials science and pharmaceutical chemistry (Wang et al., 2014).
Synthesis and Characterization of Poly(silyl ester)s
Research by Han et al. (2006) focused on synthesizing poly(silyl ester)s containing 2,2-bis(p-dimethylsiloxy-phenyl)propane units in their backbones through polycondensation reactions. These polymers exhibited high molecular weights and stability up to 180°C, indicating their potential use in high-performance materials due to their thermal stability and unique structural properties (Han et al., 2006).
Electrochromic Poly(ether sulfone)s Synthesis
Huang et al. (2021) synthesized novel electroactive aromatic poly(ether sulfone)s incorporating dimethylamine-substituted triphenylamine (TPA) derivatives with tert-butyldimethylsilyl protecting groups. These polymers displayed excellent solubility, thermal stability, and electrochromic properties, suggesting their applicability in electrochromic devices and other electronic applications (Huang et al., 2021).
Safety and Hazards
“2-((tert-Butyldimethylsilyl)oxy)ethanol” is classified as a combustible liquid (Hazard Statement: H225). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .
作用機序
Target of Action
It is known that similar compounds, such as tert-butyldimethylsilyl ethers, are commonly used as protecting groups for alcohols, amines, amides, and various carboxylic acids .
Mode of Action
The compound interacts with its targets through a process known as silylation. In this process, the compound forms a silicon substrate, acting as a protecting group for the target molecule . This interaction results in the formation of a more stable compound, which can withstand various chemical reactions without undergoing undesirable changes .
Biochemical Pathways
It is known that the compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that it may play a role in the biochemical pathways involving aldol reactions.
Result of Action
The molecular and cellular effects of 2-[Tert-butyl(dimethyl)silyl]oxypentanal’s action are largely dependent on the specific context in which it is used. As a protecting group, it can prevent certain functional groups from reacting during chemical synthesis, thereby controlling the outcome of the reaction . In the context of aldol reactions, it can facilitate the production of erythrose .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s silylation reactions are known to be catalyzed by dimethylformamide . Additionally, the compound’s stability can vary depending on the pH and temperature of its environment .
特性
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxypentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-7-8-10(9-12)13-14(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHJSDCDDOKLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2984769.png)
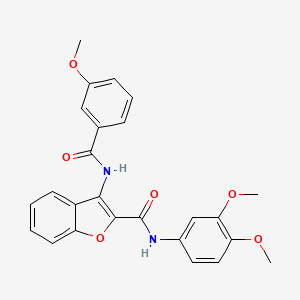
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2984775.png)
![4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2984776.png)
![2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2984777.png)
![1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2984778.png)
